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Abstract
Sanggenon C is a complex prenylated flavonoid isolated from the root bark of Morus species,

notably Morus alba. It is classified as a Diels-Alder type adduct, featuring a unique and intricate

stereochemistry. This molecule has garnered significant interest within the scientific community

due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and

cardioprotective effects. This technical guide provides a comprehensive overview of the

chemical structure of Sanggenon C, including its definitive spectroscopic data, a detailed

protocol for its isolation from natural sources, and an examination of its known mechanisms of

action, with a focus on key signaling pathways. All quantitative data are presented in structured

tables for clarity and comparative analysis, and logical relationships are visualized through

diagrams to facilitate understanding.

Chemical Structure and Identification
Sanggenon C is a polyphenolic compound with a complex molecular architecture. Its structure

was first elucidated in 1981 by Nomura et al. and is characterized by a flavanone skeleton

fused with a substituted cyclohexene ring system, a result of a biosynthetic Diels-Alder

reaction.

Table 1: Chemical Identifiers for Sanggenon C
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Identifier Value Reference

IUPAC Name

(5aR,10aS)-2-[(1S,5S,6R)-6-

(2,4-dihydroxybenzoyl)-5-(2,4-

dihydroxyphenyl)-3-

methylcyclohex-2-en-1-

yl]-1,3,8,10a-tetrahydroxy-5a-

(3-methylbut-2-enyl)-

benzofuro[3,2-b]chromen-11-

one

[1]

Molecular Formula C₄₀H₃₆O₁₂ [1]

Molecular Weight 708.7 g/mol [2]

CAS Number 80651-76-9 [1]

SMILES String

CC1=C--INVALID-LINK--

C2=C(C=C(C=C2)O)O)C(=O)

C3=C(C=C(C=C3)O)O">C@@

HC4=C(C5=C(C=C4O)O[C@

@]6(C7=C(C=C(C=C7)O)O[C

@@]6(C5=O)O)CC=C(C)C)O

Spectroscopic Data for Structure Elucidation
The structural assignment of Sanggenon C was accomplished through a combination of

spectroscopic techniques. The following tables summarize the key quantitative data from UV-

Vis, Mass Spectrometry, and NMR spectroscopy as reported in the foundational literature.

UV-Vis Spectroscopy
The UV-Vis spectrum of Sanggenon C in ethanol exhibits absorption maxima characteristic of

a complex flavonoid structure.

Table 2: UV-Vis Absorption Data for Sanggenon C
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Solvent λmax (nm)

Ethanol 215, 265, 286, 330 (shoulder)

Mass Spectrometry
High-resolution mass spectrometry confirms the molecular formula of Sanggenon C. The

fragmentation pattern provides valuable information about the different structural motifs within

the molecule.

Table 3: Mass Spectrometry Data for Sanggenon C

Technique Ionization Mode [M]+ (m/z)
Key Fragment Ions
(m/z)

High-Resolution MS ESI 708.2207
Not explicitly detailed

in available abstracts.

GC-MS

(Experimental)
CI-B, Positive Not specified

151, 111, 213, 110,

150

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the detailed structural elucidation

of Sanggenon C, allowing for the assignment of each proton and carbon in its complex

scaffold.

Table 4: ¹H NMR (100 MHz, Acetone-d₆) Spectral Data of Sanggenon C
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

1.56 s C-3"-CH₃

1.60 s C-3'''-CH₃ (cis)

1.72 s C-3'''-CH₃ (trans)

2.0-2.8 m
C-1", C-2", C-4"

protons

3.20 d J=11 C-5"

4.90 d J=11 C-6"

5.10 m C-2'''

5.50 br s C-2"

6.0-6.6 m Aromatic Protons

7.15 d J=9 Aromatic Proton

7.60 d J=9 Aromatic Proton

12.45 s C-5'-OH

13.80 s C-7-OH

Table 5: ¹³C NMR (25 MHz, Acetone-d₆) Spectral Data of Sanggenon C
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Chemical Shift (δ, ppm) Assignment

17.8 C-4'''

21.0 C-5'''

25.8 C-3"-CH₃

31.0 C-1'''

36.6 C-4"

40.8 C-1"

44.8 C-5"

49.0 C-2"

84.0 C-3

90.5 C-2

95.0-166.0 Aromatic & Olefinic Carbons

197.8 C-4'

208.5 C-7"

Experimental Protocols
Isolation of Sanggenon C from Morus alba Root Bark
The following protocol is a composite of established methods for the extraction and purification

of Sanggenon C.

Workflow for Sanggenon C Isolation
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1. Material Preparation
Dried, powdered Morus alba root bark (10 kg)

2. Extraction
80% Methanol (170 L), 24h at room temperature

3. Concentration
Rotary evaporation to yield crude MeOH extract (1.7 kg)

4. Solvent Partitioning
Suspend in H₂O (2 L), partition with Ethyl Acetate (2 L x 2)

and n-Butanol (1.8 L x 3)

Ethyl Acetate Fraction (MRE, 580 g)
(Contains Sanggenon C)

Collect

n-Butanol Fraction (MRB, 114 g) Aqueous Fraction (MRW, 1006 g)

5. Column Chromatography (Silica Gel)
Elution with a gradient of n-hexane and ethyl acetate

6. Further Purification (ODS Column)
Elution with a gradient of methanol and water

7. Final Purification (Sephadex LH-20)
Elution with methanol

Pure Sanggenon C

Click to download full resolution via product page

Caption: Isolation and purification workflow for Sanggenon C.
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Material Preparation: The root bark of Morus alba is collected, dried, and ground into a fine

powder to maximize the surface area for extraction.

Extraction: The powdered root bark (10 kg) is macerated in 80% aqueous methanol (170 L)

at room temperature for 24 hours.[3] This process is repeated to ensure exhaustive

extraction.

Concentration: The resulting methanolic extract is filtered and concentrated under reduced

pressure using a rotary evaporator to yield a crude extract (approx. 1.7 kg).[3]

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with ethyl acetate and n-butanol.[3] The ethyl acetate fraction, which is enriched with

Sanggenon C, is collected.

Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of

column chromatography.

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a

gradient elution system, typically with n-hexane and ethyl acetate.

ODS Chromatography: Fractions containing Sanggenon C are further purified on an

octadecylsilyl (ODS) reversed-phase column with a methanol-water gradient.[3]

Size-Exclusion Chromatography: Final purification is often achieved using a Sephadex

LH-20 column with methanol as the mobile phase to remove remaining impurities.[3]

Purity Analysis: The purity of the isolated Sanggenon C is confirmed by High-Performance

Liquid Chromatography (HPLC).

NF-κB Activation Assay (General Protocol)
The inhibitory effect of Sanggenon C on NF-κB activation can be assessed using a reporter

gene assay or by monitoring the nuclear translocation of the p65 subunit.

Cell Culture and Treatment: HeLa cells stably transfected with an NF-κB-luciferase reporter

construct are seeded in 96-well plates.[4] After reaching appropriate confluency, cells are

pre-treated with various concentrations of Sanggenon C for 2 hours.
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Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis

Factor-alpha (TNF-α) or Interleukin-1α (IL-1α), for a predetermined time (e.g., 24 minutes to

6 hours).[4][5]

Luciferase Assay:

Cells are lysed using a suitable lysis buffer.

The cell lysate is transferred to an opaque 96-well plate.

Luciferase Assay Reagent is added, and the luminescence, which is proportional to NF-κB

transcriptional activity, is measured using a luminometer.[4]

p65 Translocation (Immunofluorescence):

Following treatment and stimulation, cells are fixed with 4% formaldehyde and

permeabilized with 0.1% Triton X-100.[5]

Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a

fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

The subcellular localization of p65 is visualized and quantified using high-content imaging

analysis. A decrease in nuclear p65 fluorescence in Sanggenon C-treated cells indicates

inhibition of translocation.[5]

Signaling Pathways Modulated by Sanggenon C
Sanggenon C exerts its biological effects by modulating several key intracellular signaling

pathways.

Inhibition of the ERK Signaling Pathway
In the context of gastric cancer, Sanggenon C has been shown to induce apoptosis by

inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[6] This pathway is a critical

regulator of cell proliferation and survival.

ERK Signaling Inhibition by Sanggenon C
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Caption: Sanggenon C downregulates p-ERK, inhibiting proliferation.

Suppression of the Calcineurin/NFAT2 Pathway
Sanggenon C has demonstrated protective effects against cardiac hypertrophy by suppressing

the calcineurin/NFAT2 signaling cascade.[7] Calcineurin, a calcium-dependent phosphatase,

dephosphorylates NFAT (Nuclear Factor of Activated T-cells), allowing its translocation to the

nucleus to activate hypertrophic gene expression.

Calcineurin/NFAT2 Pathway Inhibition by Sanggenon C
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Caption: Sanggenon C inhibits calcineurin, preventing NFAT2 activation.

Conclusion
Sanggenon C is a structurally complex and pharmacologically active natural product. Its

chemical architecture, defined by detailed spectroscopic analysis, provides the basis for its

diverse biological functions. The methodologies for its isolation are well-established, enabling

further investigation into its therapeutic potential. The elucidation of its inhibitory effects on key

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1680758?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680758?utm_src=pdf-body
https://www.benchchem.com/product/b1680758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


signaling pathways, such as ERK and calcineurin/NFAT2, offers a molecular-level

understanding of its anti-cancer and cardioprotective properties, paving the way for future drug

development and translational research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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